4-Hydroxy-3-propylbenzaldehyde
Overview
Description
4-Hydroxy-3-propylbenzaldehyde is an organic compound with the molecular formula C10H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the fourth position and a propyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-propylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-hydroxy-3-propylbenzene using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the aldehyde group.
Another method involves the oxidation of 4-hydroxy-3-propylbenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Catalysts and oxidizing agents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: 4-Hydroxy-3-propylbenzoic acid.
Reduction: 4-Hydroxy-3-propylbenzyl alcohol.
Substitution: 4-Alkoxy-3-propylbenzaldehyde or 4-Acyl-3-propylbenzaldehyde.
Scientific Research Applications
4-Hydroxy-3-propylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific optical or electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-propylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde and hydroxyl groups, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the modulation of enzyme activity or the alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-Hydroxy-3-propylbenzaldehyde can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Both compounds have a hydroxyl group at the fourth position, but vanillin has a methoxy group at the third position instead of a propyl group. Vanillin is widely used as a flavoring agent and in the synthesis of pharmaceuticals.
2-Hydroxy-3-propylbenzaldehyde: This compound has the hydroxyl group at the second position instead of the fourth position. The positional isomerism can lead to differences in reactivity and applications.
4-Hydroxybenzaldehyde: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and solubility.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Further studies on its properties and applications could lead to new discoveries and innovations in science and technology.
Properties
IUPAC Name |
4-hydroxy-3-propylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h4-7,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGIDMWSHOFUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726541 | |
Record name | 4-Hydroxy-3-propylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41052-90-8 | |
Record name | 4-Hydroxy-3-propylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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